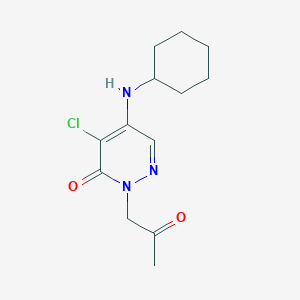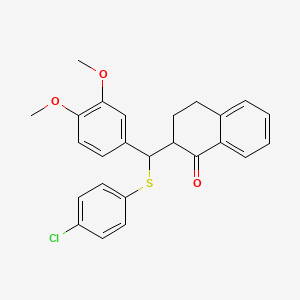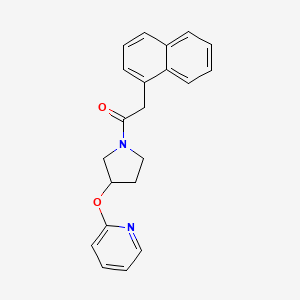
4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone class This compound is characterized by its unique structure, which includes a chloro group, a cyclohexylamino group, and an oxopropyl group attached to a pyridazinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone typically involves multi-step organic reactions
Formation of Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Amination: The cyclohexylamino group can be introduced via nucleophilic substitution reactions using cyclohexylamine.
Oxopropylation: The oxopropyl group is typically added through alkylation reactions using 2-oxopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of catalysts like palladium on carbon (Pd/C) can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ with Pd/C catalyst under atmospheric or elevated pressure.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
科学的研究の応用
4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Biology: Used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: Utilized in the synthesis of advanced intermediates for various chemical processes.
作用機序
The mechanism of action of 4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
類似化合物との比較
Similar Compounds
- 4-chloro-5-(phenylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone
- 4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone
- 4-chloro-5-(ethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone
Uniqueness
4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
4-chloro-5-(cyclohexylamino)-2-(2-oxopropyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-9(18)8-17-13(19)12(14)11(7-15-17)16-10-5-3-2-4-6-10/h7,10,16H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORRWVISOZIACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)NC2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2633579.png)

![2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2633584.png)
![3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride](/img/structure/B2633586.png)
![5-(4-(benzyloxy)phenyl)-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2633587.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}prop-2-enamide](/img/structure/B2633589.png)
![2-[(2E)-1-(dimethylamino)-3-[(4-iodophenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2633590.png)
![2-(Acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylic acid](/img/structure/B2633591.png)


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2633594.png)
![3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2633595.png)

![1-methanesulfonyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2633598.png)
